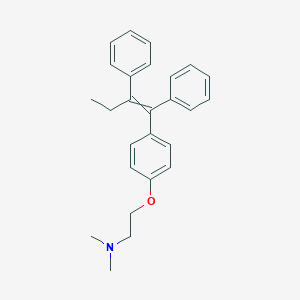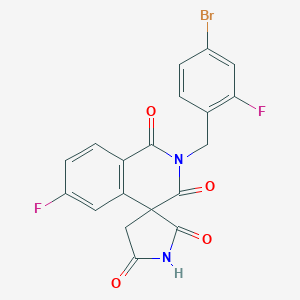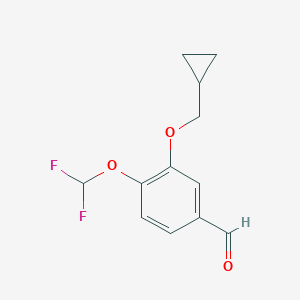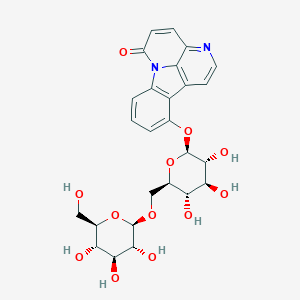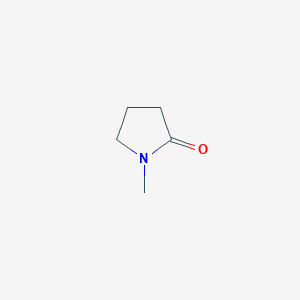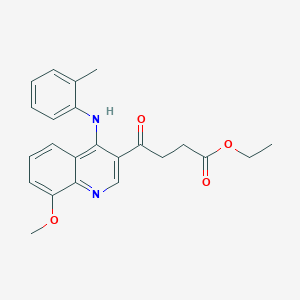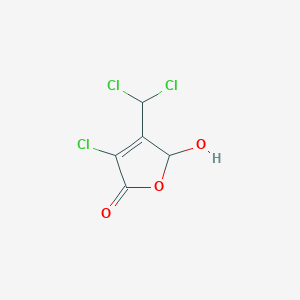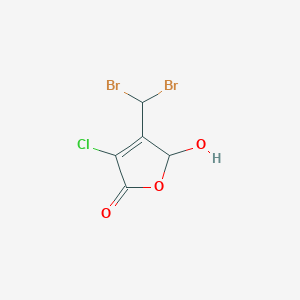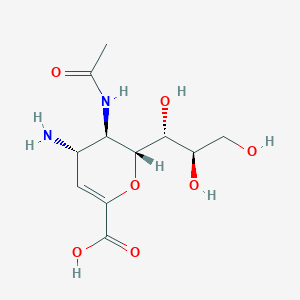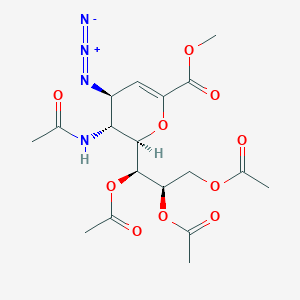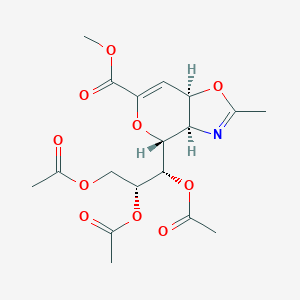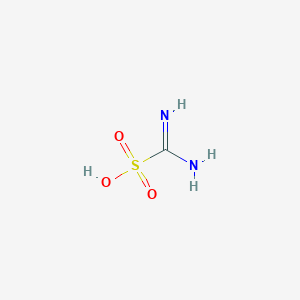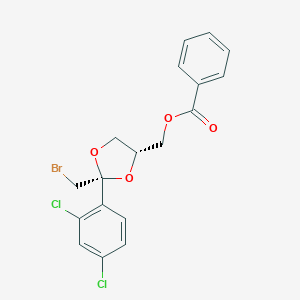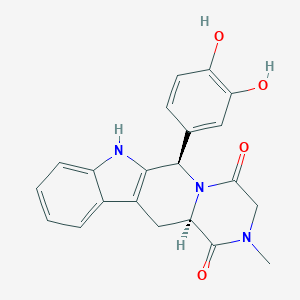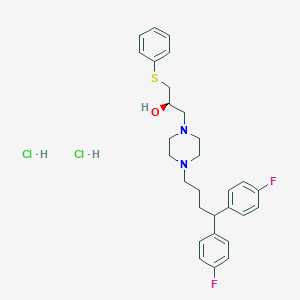
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)-, also known as Risperidone, is a second-generation antipsychotic drug used to treat schizophrenia, bipolar disorder, and irritability associated with autism. It was first synthesized in 1984 and has been widely used in clinical practice since 1994. Risperidone has been proven to be effective in treating positive and negative symptoms of schizophrenia, such as delusions, hallucinations, and apathy.
Wirkmechanismus
The exact mechanism of action of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- is not fully understood, but it is thought to involve the blockade of dopamine D2 and serotonin 5-HT2A receptors in the brain. This action reduces the activity of these receptors, leading to a decrease in the release of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood, cognition, and behavior.
Biochemische Und Physiologische Effekte
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- has been shown to have several biochemical and physiological effects, including the reduction of dopamine and serotonin release, the modulation of glutamate and GABA neurotransmitter systems, and the inhibition of the activity of certain enzymes involved in the metabolism of neurotransmitters. These effects are thought to contribute to the therapeutic effects of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- in treating psychotic symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- has several advantages for use in lab experiments, including its well-established pharmacological profile, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also some limitations to its use, including its high cost, its potential for side effects, and the need for careful monitoring of dosages.
Zukünftige Richtungen
There are several future directions for research on 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)-, including the development of new formulations and delivery methods, the study of its effects on different neurotransmitter systems, and the investigation of its potential for use in the treatment of other psychiatric disorders. Additionally, further research is needed to better understand the mechanisms of action of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- and to develop more effective and targeted treatments for psychotic symptoms.
Synthesemethoden
The synthesis of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- involves several steps, including the reaction of 4-piperidone with 4-fluorobenzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained by reacting the resulting amine with 4,4-bis(4-fluorophenyl)butyryl chloride and phenylthiomethyl chloride.
Wissenschaftliche Forschungsanwendungen
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- has been widely used in scientific research to study the mechanisms of action of antipsychotic drugs. It has been shown to be effective in reducing the activity of dopamine and serotonin receptors in the brain, which are thought to play a role in the development of psychotic symptoms. 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- has also been used in animal models to study the effects of antipsychotic drugs on behavior and brain function.
Eigenschaften
CAS-Nummer |
143759-74-4 |
|---|---|
Produktname |
1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-((phenylthio)methyl)-, dihydrochloride, (R)- |
Molekularformel |
C29H36Cl2F2N2OS |
Molekulargewicht |
569.6 g/mol |
IUPAC-Name |
(2R)-1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-phenylsulfanylpropan-2-ol;dihydrochloride |
InChI |
InChI=1S/C29H34F2N2OS.2ClH/c30-25-12-8-23(9-13-25)29(24-10-14-26(31)15-11-24)7-4-16-32-17-19-33(20-18-32)21-27(34)22-35-28-5-2-1-3-6-28;;/h1-3,5-6,8-15,27,29,34H,4,7,16-22H2;2*1H/t27-;;/m1../s1 |
InChI-Schlüssel |
ADXUTCJVXBNFJH-KFSCGDPASA-N |
Isomerische SMILES |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C[C@H](CSC4=CC=CC=C4)O.Cl.Cl |
SMILES |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSC4=CC=CC=C4)O.Cl.Cl |
Kanonische SMILES |
C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSC4=CC=CC=C4)O.Cl.Cl |
Synonyme |
(2R)-1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-phenylsulfan yl-propan-2-ol dihydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



